5-Bromo-1-(piperazin-1-yl)isoquinoline dihydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a bromine atom and a piperazine moiety, which contribute to its pharmacological properties. Isoquinolines are often explored for their potential therapeutic applications, particularly in the field of medicinal chemistry.
The compound is classified under heterocyclic compounds, specifically isoquinolines, which contain nitrogen atoms in their ring structures. The dihydrochloride form indicates that the compound is a salt formed with hydrochloric acid, enhancing its solubility and stability in various applications. Such compounds are often synthesized for research purposes in drug development and biological studies.
The synthesis of 5-Bromo-1-(piperazin-1-yl)isoquinoline dihydrochloride can be achieved through several methods. A typical approach involves the bromination of isoquinoline derivatives followed by a nucleophilic substitution reaction with piperazine.
Technical Details:
The molecular formula of 5-Bromo-1-(piperazin-1-yl)isoquinoline dihydrochloride is C_{11}H_{12}BrCl_{2}N_{3}. The structure consists of an isoquinoline core substituted at the 5-position with a bromine atom and at the 1-position with a piperazine ring.
5-Bromo-1-(piperazin-1-yl)isoquinoline dihydrochloride can participate in various chemical reactions typical for isoquinoline derivatives:
Technical Details:
These reactions can be performed under standard laboratory conditions, utilizing common reagents and solvents.
The mechanism of action for 5-Bromo-1-(piperazin-1-yl)isoquinoline dihydrochloride is primarily linked to its interaction with biological targets such as receptors or enzymes. Isoquinolines often exhibit activity as:
Data:
Research indicates that modifications on the isoquinoline scaffold can significantly alter binding affinities and selectivity towards various receptors.
Relevant Data or Analyses:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds.
5-Bromo-1-(piperazin-1-yl)isoquinoline dihydrochloride has potential applications in various fields:
The synthesis of 5-bromo-1-(piperazin-1-yl)isoquinoline dihydrochloride (CAS 2172601-89-5) relies on sequential hybridization strategies to couple the isoquinoline and piperazine pharmacophores. A representative route begins with 5-bromoisoquinoline as the core scaffold, which undergoes halogen displacement via nucleophilic aromatic substitution (SNAr) with N-Boc-piperazine. This step installs the piperazine moiety at the C1 position of isoquinoline, leveraging the electron-deficient nature of the heteroaromatic system. Subsequent Boc deprotection under acidic conditions yields the free piperazine-intermediate (C₁₃H₁₄BrN₃), which is finally treated with hydrochloric acid to precipitate the dihydrochloride salt [1] [2].
Alternative pathways employ reductive amination or palladium-mediated cross-coupling to access advanced intermediates. For instance, 1-chloroisoquinoline may react with piperazine under reflux in i-propanol to directly form the 1-(piperazin-1-yl)isoquinoline scaffold, followed by regioselective bromination at C5 using bromine or NBS. This sequence achieves a 75–88% yield after crystallization, though bromination requires precise temperature control to avoid polybromination [5] [6]. Hybridization efficacy is confirmed via LC-MS and ¹H NMR, with the piperazine protons resonating at δ 2.8–3.2 ppm and isoquinoline CH-N protons at δ 7.2–8.5 ppm [2].
Table 1: Comparative Analysis of Synthetic Routes to 5-Bromo-1-(piperazin-1-yl)isoquinoline
Method | Key Reagents | Yield (%) | Advantages |
---|---|---|---|
Nucleophilic Substitution (SNAr) | N-Boc-piperazine, HCl | 65–75 | Regioselective, avoids metal catalysts |
Direct Amination | Piperazine, i-propanol | 70–88 | One-pot, high yield |
Reductive Amination | NaBH₃CN, DCE | 60–70 | Tolerates electron-rich piperazines |
Palladium-catalyzed amination significantly enhances the structural diversity of piperazine-isoquinoline hybrids. Buchwald-Hartwig cross-coupling between 5-bromo-1-chloroisoquinoline and arylpiperazines employs catalysts like Pd₂(dba)₃ or Pd(OAc)₂ with ligands such as XPhos or BINAP. This method enables the introduction of substituted piperazines (e.g., 4-arylpiperazines) at the C1 position under mild conditions (60–80°C), achieving yields >85% [5] [9]. Microwave-assisted protocols further accelerate reactions to 30 minutes while maintaining regioselectivity [7].
Piperazine functionalization often precedes hybridization. For example, N-arylsulfonation or N-alkylation of piperazine using fluoro-substituted benzenesulfonyl chlorides or bromoethanol occurs under ball-milling conditions. This solvent-free approach uses NaOH as a base and achieves 85–98% yield for intermediates like 2-{[4-(piperazin-1-yl)phenyl]sulfonyl}isoindoline, which later couple with isoquinoline bromides [7]. The dihydrochloride salt is then formed by treating the free base with HCl in ethanol, producing crystals with >95% purity [2].
The bromine atom at C5 of the isoquinoline core is a critical pharmacophore element that governs electronic properties, steric accessibility, and target engagement. SAR studies reveal that meta-positioned bromine (C5) enhances π-stacking with hydrophobic enzyme pockets (e.g., in BRPF2 bromodomain inhibitors) compared to ortho- or para-substituted analogs. This positioning creates a dipole moment of 1.8–2.2 D, optimizing Van der Waals contacts with residues like Tyr104 and Asp103 in BRPF2 [4].
Bromine’s electron-withdrawing nature also modulates the isoquinoline π-system, lowering the LUMO energy (−1.8 eV) to facilitate hydrogen bonding with kinases and receptors. In TAF1 inhibitors, 5-bromo derivatives exhibit 10-fold higher potency (IC₅₀ = 8 nM) than non-brominated analogs due to halogen bonding with His1365 [4]. Conversely, moving bromine to C6 or C8 diminishes activity by disrupting planarity or inducing steric clashes. Computational models confirm that C5 bromination maintains a 5° dihedral angle between isoquinoline and piperazine, preserving optimal topology for target binding [2] [4].
Table 2: Biological Activity of Isoquinoline Bromine Positional Isomers
Bromine Position | BRPF2 IC₅₀ (nM) | TAF1 IC₅₀ (nM) | Key Interactions |
---|---|---|---|
C5 | 67 | 8 | Halogen bond with His1365; π-stacking |
C6 | 420 | 210 | Steric clash with Leu1341 |
C8 | >1,000 | 950 | Disrupted π-stacking |
Conversion of the free base 5-bromo-1-(piperazin-1-yl)isoquinoline to its dihydrochloride salt (C₁₃H₁₆BrCl₂N₃) is pivotal for pharmaceutical utility. The reaction involves dissolving the free base in anhydrous ethanol and adding 2.0 equivalents of HCl gas or concentrated hydrochloric acid, yielding a crystalline solid after cooling [1] [2]. This salt form improves aqueous solubility by >50-fold (from 3.7 mg/L to 190 mg/L) due to ion-dipole interactions with water molecules, facilitating in vitro bioassays and formulation [2].
Stability studies confirm the dihydrochloride salt’s resilience under inert conditions. No degradation occurs after 12 months at −20°C, whereas the free base oxidizes at C4 under ambient conditions. The hydrochloride counterions also strengthen crystal packing via Coulombic forces and hydrogen bonding (N⁺–H···Cl⁻), raising the melting point by 40°C compared to the free base [2]. For long-term storage, lyophilization yields a hygroscopic powder suitable for cold-chain transportation, as commercial suppliers recommend storage below 4°C [1].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5